Product packaging for 1-(2,6-Dimethylphenyl)ethanol(Cat. No.:CAS No. 19447-06-4)

1-(2,6-Dimethylphenyl)ethanol

Cat. No.: B102385
CAS No.: 19447-06-4
M. Wt: 150.22 g/mol
InChI Key: BFLGMBBJIHKTAY-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)ethanol, with the CAS registry number 19447-06-4, is a chiral organic compound of significant interest in synthetic and coordination chemistry. This compound, with the molecular formula C10H14O and a molecular weight of 150.22 g/mol, is characterized by a racemic mixture containing one stereocenter . The structure features an ethanol group attached to a 2,6-dimethylphenyl moiety, a configuration known for imparting substantial steric hindrance . This steric bulk influences the compound's reactivity and makes it a valuable precursor for synthesizing more complex, sterically hindered molecules. Its primary research value lies in its role as a key synthetic intermediate. It can be readily transformed into corresponding acetophenones or serve as a chiral building block for ligands in organometallic chemistry. For instance, derivatives of this compound are utilized in the preparation of vic-dioxime ligands, which form stable complexes with transition metals like nickel(II). These complexes are significant in areas such as analytical chemistry and materials science . The defined stereocenter also makes it a candidate for investigations into asymmetric synthesis and resolution studies. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the provided Safety Data Sheet. The compound is associated with specific hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B102385 1-(2,6-Dimethylphenyl)ethanol CAS No. 19447-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethylphenyl)ethanol
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InChI

InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLGMBBJIHKTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941183
Record name 1-(2,6-Dimethylphenyl)ethan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19447-06-4
Record name α,2,6-Trimethylbenzenemethanol
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Record name 1-(2,6-Dimethylphenyl)ethanol
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Record name 1-(2,6-Dimethylphenyl)ethan-1-ol
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Record name α,2,6-trimethylbenzyl alcohol
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Record name 1-(2,6-DIMETHYLPHENYL)ETHANOL
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Overview of Arylethanol Chemistry and Its Significance

Arylethanols are a class of organic compounds characterized by an ethanol (B145695) backbone substituted with an aryl group. wikipedia.org Unlike phenols, the hydroxyl group in arylethanols is not directly attached to the aromatic ring, which significantly influences their chemical reactivity. wikipedia.org This structural motif is found in many naturally occurring and synthetic molecules, and as a class, arylethanols are significant in several areas of chemistry.

In the field of medicinal chemistry, the arylethanol framework is a key component of numerous bioactive molecules. For instance, derivatives of 2-arylethanol have been investigated as potent and selective antiproliferative agents, showing promise in the development of new cancer therapies. upv.esnih.gov Furthermore, these compounds can serve as crucial synthetic precursors for a wide range of pharmaceuticals and organic functional materials. acs.org

The significance of arylethanols also extends to industrial and environmental applications. They are studied as model compounds for understanding the structure and reactivity of lignin (B12514952), a complex polymer found in plant cell walls. nih.gov The development of catalytic methods for the cleavage of C-O bonds in 2-aryloxy-1-arylethanols is a key area of research aimed at the depolymerization of lignin for the production of biofuels and other valuable chemicals. nih.gov From a toxicological perspective, certain arylethanols derived from polycyclic aromatic hydrocarbons are of interest as they can be metabolized to reactive species that interact with DNA. acs.org

The reactivity of arylethanols is diverse. The hydroxyl group can undergo oxidation to form the corresponding ketone or be involved in esterification and etherification reactions. The aromatic ring can participate in electrophilic substitution reactions, and the benzylic position is often reactive towards various transformations.

The Unique Role of the 2,6 Dimethylphenyl Moiety in Chemical Structures

The 2,6-dimethylphenyl group, also known as the 2,6-xylyl group, plays a crucial role in defining the chemical behavior of 1-(2,6-dimethylphenyl)ethanol. The two methyl groups are positioned ortho to the point of attachment of the ethanol (B145695) side chain, creating significant steric hindrance around the benzylic carbon and the hydroxyl group. ontosight.ai This steric bulk has several important consequences for the molecule's reactivity and interactions.

One of the most significant effects of the 2,6-dimethylphenyl moiety is the steric shielding of the reactive centers. This can influence the regioselectivity of reactions. For example, in reactions involving the aromatic ring, the ortho positions are sterically encumbered, which can direct incoming electrophiles to the para position. Similarly, the steric hindrance around the hydroxyl group can affect the kinetics of reactions at this site, such as esterification or oxidation.

The steric strain imposed by the ortho-methyl groups can also influence the conformational preferences of the molecule. The rotation of the bond between the aromatic ring and the benzylic carbon may be restricted, leading to a more defined three-dimensional structure. This can be a critical factor in asymmetric synthesis and in the design of molecules that need to adopt a specific conformation to interact with biological targets like enzymes or receptors.

In the context of coordination chemistry, ligands containing the 2,6-dimethylphenyl group are known to form stable metal complexes. The steric bulk of the xylyl group can prevent the aggregation of metal centers and can be used to control the coordination number and geometry of the resulting complex.

Chemical Reactivity and Mechanistic Studies of 1 2,6 Dimethylphenyl Ethanol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for chemical transformations, including oxidation, esterification, and etherification.

Oxidation Pathways

The oxidation of 1-(2,6-dimethylphenyl)ethanol yields 1-(2,6-dimethylphenyl)ethanone (B1346570). This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include chromium-based compounds like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC), as well as permanganates such as potassium permanganate (B83412) (KMnO₄). evitachem.com The reaction generally proceeds with high efficiency, converting the secondary alcohol to a ketone. For instance, the reduction of 1-(2,6-dimethylphenyl)ethanone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces this compound, demonstrating the reversible nature of this transformation. evitachem.com

Table 1: Oxidation Reactions of this compound

Oxidizing Agent Product Notes
Chromium Trioxide (CrO₃) 1-(2,6-Dimethylphenyl)ethanone Commonly used for this type of oxidation. evitachem.com
Pyridinium Chlorochromate (PCC) 1-(2,6-Dimethylphenyl)ethanone A milder alternative to other chromium reagents.
Potassium Permanganate (KMnO₄) 1-(2,6-Dimethylphenyl)ethanone A strong oxidizing agent capable of this conversion. evitachem.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid catalyst. chemguide.co.uk The steric hindrance imposed by the two methyl groups on the aromatic ring can influence the reaction rate, making it slower compared to less hindered alcohols. For instance, the reaction with acyl chlorides is often vigorous at room temperature, while reactions with acid anhydrides may require heating to proceed at a reasonable rate. chemguide.co.uk

Etherification, the formation of an ether, is another possible transformation. This can be achieved through various methods, though specific examples for this compound are not extensively documented in the provided search results.

Transformations on the 2,6-Dimethylphenyl Aromatic Ring

The aromatic ring of this compound can also undergo chemical modification, although the activating and sterically hindering effects of the two methyl groups play a crucial role in determining the reaction's feasibility and regioselectivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. dalalinstitute.com The two methyl groups are activating and ortho-, para-directing. uomustansiriyah.edu.iq However, the ortho positions are sterically hindered by the adjacent methyl and ethyl-alcohol groups. This steric hindrance makes substitution at these positions less favorable. Consequently, electrophilic attack is more likely to occur at the para position (C4) or the meta positions (C3 and C5) of the phenyl ring. The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. dalalinstitute.comuomustansiriyah.edu.iqminia.edu.eg

Metalation and Cross-Coupling Reactions

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. acs.org In the context of this compound, the hydroxyl group could potentially act as a directed metalation group (DMG), guiding a strong base to deprotonate one of the adjacent methyl groups or a position on the aromatic ring. However, the steric hindrance from the 2,6-dimethyl substitution pattern can significantly influence the feasibility and outcome of such reactions. acs.org

Once metalated, the resulting organometallic species can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Kumada, and Sonogashira reactions, are widely used for this purpose. acs.orgresearchgate.netorganic-chemistry.org For example, a palladium-catalyzed cross-coupling of 2,6-dimethylphenyl trifluoromethanesulfonate (B1224126) with sodium cyanate (B1221674) in the presence of an alcohol has been shown to produce the corresponding carbamate (B1207046) in good yield, demonstrating the utility of cross-coupling reactions for functionalizing this sterically hindered ring system. nih.gov

Mechanistic Investigations of Synthetic Transformations

Mechanistic studies provide a deeper understanding of the reaction pathways and intermediates involved in the synthesis and transformation of this compound and related compounds. For instance, the asymmetric Guerbet reaction, which couples racemic secondary alcohols with primary alcohols to produce chiral alcohols, has been studied mechanistically. liverpool.ac.uk These studies suggest a process involving dehydrogenation to form carbonyl compounds, followed by condensation, reduction to an allylic alcohol, base-catalyzed isomerization, and final reduction to the chiral alcohol product. liverpool.ac.uk

Furthermore, investigations into palladium-catalyzed cross-coupling reactions have highlighted the importance of the catalyst system and reaction conditions. For instance, the use of specific ligands, such as N,O-bidentate Schiff bases, can enable efficient Suzuki cross-coupling reactions at room temperature. researchgate.net The mechanism is proposed to involve a chelated palladium complex as a precursor to the active catalytic species. researchgate.net

Derivatives and Analogues of 1 2,6 Dimethylphenyl Ethanol: Synthesis and Structure

Modifications at the Ethyl Side Chain

The ethyl side chain of 1-(2,6-dimethylphenyl)ethanol presents a primary site for structural diversification. A common synthetic strategy involves the modification of the hydroxyl group to introduce various functionalities. For instance, the conversion of the alcohol to an acetamide (B32628) derivative, N-(2,6-dimethylphenyl)acetamide, provides a key intermediate for further elaboration. This acetamide can then undergo reactions with various substituted aldehydes to yield (Z)-N-(2,6-dimethylphenyl)-2-enamide derivatives. pnrjournal.com

Another approach involves the reaction of N-haloacetyl-2,6-xylidine with nucleophiles. For example, reaction with piperazine (B1678402) can yield N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, a lidocaine (B1675312) derivative. google.com The reaction conditions, such as the molar ratio of reactants and the nature of the solvent, are crucial in directing the outcome and minimizing the formation of side products. google.comgoogle.com Furthermore, the acetamide nitrogen can be involved in the formation of hybrid molecules, such as the pharmacophoric hybrids of ameltolide (B1667027) and gamma-aminobutyric acid (GABA), leading to compounds like 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides. nih.gov

Substituent Effects on the Aromatic Ring System

The electronic and steric properties of the 2,6-dimethylphenyl ring significantly influence the reactivity and conformational preferences of its derivatives. The introduction of additional substituents onto the aromatic ring can further modulate these properties. The synthesis of such analogues often starts from a substituted aniline (B41778) precursor. For example, 2,6-dichloro-3-methylaniline (B30944) can be used to synthesize 1-(2,6-dichloro-3-methylphenyl)indol-2,3-dione. google.com

The position of substituents on the phenyl ring can have a profound impact on the biological activity of the resulting compounds. For instance, in a series of tri-substituted 1,2,4-triazoles, the introduction of a single methyl group at the 3- or 4-position of the phenyl ring led to a small increase in potency compared to the unsubstituted analogue, while a 3,4-dimethyl substitution resulted in a moderate increase in potency. nih.gov This highlights the importance of the substitution pattern in dictating the interaction of the molecule with its biological target. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the reactivity of the aromatic ring and influence the stability of reaction intermediates. libretexts.org

Hybrid Structures Incorporating the 2,6-Dimethylphenyl Moiety with Heterocycles

The fusion of the 2,6-dimethylphenyl moiety with various heterocyclic systems has yielded a rich diversity of chemical structures with a broad range of potential applications.

Pyrazoline and Piperazine Systems

Pyrazoline derivatives incorporating the 2,6-dimethylphenyl group have been synthesized through the condensation of chalcones with hydrazine (B178648) hydrate (B1144303). rjpbcs.com The resulting pyrazolines can be further functionalized, for example, by reacting with formaldehyde (B43269) and 1-(2,6-dimethylphenyl)piperazine (B93956) to yield 2-[4-(2,6-dimethylphenyl)piperazin-1-ylmethyl]-3,5-disubstituted-phenyl-pyrazolines. rjpbcs.com The synthesis of pyrazoles can also be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, including substituted phenyl hydrazines like 2,5- and 3,4-dimethyl phenyl hydrazine. dergipark.org.tr

Piperazine-containing derivatives are commonly synthesized by reacting a suitable N-(2,6-dimethylphenyl) intermediate with a piperazine derivative. For example, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide can be further derivatized at the second nitrogen of the piperazine ring to form sulfonamides and alkylated derivatives. researchgate.net The synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide itself can be achieved by reacting piperazine dihydrochloride (B599025) and anhydrous piperazine to form piperazine monohydrochloride, which is then reacted with 2-chloro-N-(2,6-xylyl)acetamide. google.com

Pyridine and Chromene Derivatives

Pyridine and chromene derivatives bearing the 2,6-dimethylphenyl substituent have been synthesized from 2-cyano-N-(2,6-dimethylphenyl)-acetamide. researchgate.netresearchgate.net Pyridinone derivatives can be obtained through the cyclocondensation of this acetamide with 1,3-dicarbonyl compounds or via a ternary condensation with an aromatic aldehyde and malononitrile. researchgate.netresearchgate.net The synthesis of thieno[2,3-b]pyridine (B153569) derivatives has also been reported, starting from 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and reacting it with 2-chloro-N-(substituted phenyl)acetamides. tandfonline.com

Chromene derivatives, specifically 2-iminochromenes, can be synthesized through the condensation reaction of 2-cyano-N-(2,6-dimethylphenyl)-acetamide with salicylaldehyde (B1680747) derivatives. researchgate.netresearchgate.net Another route to chromene derivatives involves the cesium carbonate-mediated reaction of 2-bromoallyl sulfones with ortho-hydroxychalcones, which furnishes 3-arylsulfonyl-4H-chromene derivatives. beilstein-journals.org The synthesis of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has also been described, involving the formation of the chromene core through cyclization reactions of phenolic precursors and aldehydes. smolecule.com

Thiazole (B1198619) and Benzimidazole Frameworks

Thiazole derivatives containing the 2,6-dimethylphenyl moiety can be synthesized through various routes. One method involves the reaction of 2-bromo-1-(3,4-dimethylphenyl)ethanone with various reagents to form the thiazole ring. researchcommons.org Another approach starts with the synthesis of N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, which typically involves the condensation of 2,6-dimethylaniline (B139824) with a suitable thiazole precursor. evitachem.com The Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide, is a common and high-yielding method for preparing thiazoles. nih.gov

Benzimidazole derivatives incorporating the 2,6-dimethylphenyl group can be synthesized through several established methods. A general approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. arabjchem.orgeijppr.com For example, 2,6-dimethylbenzimidazole can be synthesized by condensing 5-methyl-1,2-diaminophenyl with acetyl chloride. nbu.ac.in The synthesis of 1,2-bis-substituted benzimidazoles, where the 2-position is substituted with a 2,6-disubstituted phenyl group, has been achieved through the reductive cyclization of N-acylated nitroanilides. nih.gov

Semicarbazone Derivatives

Semicarbazone derivatives are typically synthesized by the condensation of a semicarbazide (B1199961) with an aldehyde or a ketone. sathyabama.ac.in For the synthesis of semicarbazones bearing a 2,6-dimethylphenyl group, N-substituted semicarbazides are first prepared. This can be achieved by reacting hydrazine with an intermediate phenyl carbamate (B1207046), which is in turn synthesized from 2,6-dimethylaniline. nih.gov The resulting 2,6-dimethylphenyl semicarbazide can then be condensed with various aldehydes or ketones to yield the desired semicarbazone derivatives. nih.govresearchgate.net For instance, the condensation of 2,6-dimethylphenyl semicarbazide with 4-bromobenzaldehyde (B125591) yields N1-(4-bromobenzylidene)-N4-(2,6-dimethylphenyl)semicarbazone. nih.gov

Data Tables

Table 1: Representative Pyrazoline and Piperazine Derivatives

Compound Name Starting Materials Key Reaction Type Reference
2-[4-(2,6-Dimethylphenyl)piperazin-1-ylmethyl]-3,5-disubstituted-phenyl-pyrazoline Chalcones, Hydrazine hydrate, Formaldehyde, 1-(2,6-Dimethylphenyl)piperazine Condensation, Mannich reaction rjpbcs.com
N-(2,6-Dimethylphenyl)-2-(4-sulfonyl/alkyl-piperazin-1-yl)acetamide N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, Sulfonyl chlorides/Alkyl halides Nucleophilic substitution researchgate.net

Table 2: Representative Pyridine and Chromene Derivatives

Compound Name Starting Materials Key Reaction Type Reference
2-Pyridinone derivatives 2-Cyano-N-(2,6-dimethylphenyl)-acetamide, 1,3-Dicarbonyl compounds/Aromatic aldehyde and malononitrile Cyclocondensation/Ternary condensation researchgate.netresearchgate.net
2-Iminochromene derivatives 2-Cyano-N-(2,6-dimethylphenyl)-acetamide, Salicylaldehyde derivatives Condensation researchgate.netresearchgate.net

Table 3: Representative Thiazole and Benzimidazole Derivatives

Compound Name Starting Materials Key Reaction Type Reference
N-(2,6-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine 2,6-Dimethylaniline, Thiazole precursor Condensation evitachem.com
2,6-Dimethylbenzimidazole 5-Methyl-1,2-diaminophenyl, Acetyl chloride Condensation nbu.ac.in

Table 4: Representative Semicarbazone Derivatives

Compound Name Starting Materials Key Reaction Type Reference
N1-(4-Bromobenzylidene)-N4-(2,6-dimethylphenyl)semicarbazone 2,6-Dimethylphenyl semicarbazide, 4-Bromobenzaldehyde Condensation nih.gov

List of Compounds

this compound

N-(2,6-Dimethylphenyl)acetamide

(Z)-N-(2,6-Dimethylphenyl)-2-enamide

N-Haloacetyl-2,6-xylidine

N-(2,6-Dimethyl-phenyl)-2-piperazin-1-yl-acetamide

4-(2-(2,6-Dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides

1-(2,6-Dichloro-3-methylphenyl)indol-2,3-dione

2,6-Dimethylphenyl semicarbazide

N1-(4-Bromobenzylidene)-N4-(2,6-dimethylphenyl)semicarbazone

2-Cyano-N-(2,6-dimethylphenyl)-acetamide

2-Iminochromenes

3-Arylsulfonyl-4H-chromene

N-(2,5-Dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

2,6-Dimethylbenzimidazole

1,2-Bis-substituted benzimidazoles

2-[4-(2,6-Dimethylphenyl)piperazin-1-ylmethyl]-3,5-disubstituted-phenyl-pyrazoline

N-(2,6-Dimethylphenyl)-2-(1-piperazine)acetamide

4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones

2-Pyridinone derivatives

Thieno[2,3-b]pyridine derivatives

2-Bromo-1-(3,4-dimethylphenyl)ethanone

5-Methyl-1,2-diaminophenyl

2,6-Dichloro-3-methylaniline

2,5-Dimethyl phenyl hydrazine

3,4-Dimethyl phenyl hydrazine

2-Chloro-N-(2,6-xylyl)acetamide

Piperazine

Piperazine dihydrochloride

Anhydrous piperazine

Hydrazine hydrate

Formaldehyde

1-(2,6-Dimethylphenyl)piperazine

Salicylaldehyde

Malononitrile

1,3-Dicarbonyl compounds

2-Bromoallyl sulfones

ortho-Hydroxychalcones

Thioamide

α-Haloketone

o-Phenylenediamine

Acetyl chloride

N-Acylated nitroanilides

Semicarbazide

4-Bromobenzaldehyde

4-(3'-Chlorophenyl) semicarbazide

Ameltolide

gamma-Aminobutyric acid (GABA)

Lidocaine

1,2,4-Triazoles

5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

2-Chloro-N-(substituted phenyl)acetamides

Conformation and Conformational Analysis of Derivatives

The conformation of derivatives of this compound is significantly influenced by the steric hindrance imposed by the ortho-methyl groups on the phenyl ring. This steric bulk restricts rotation around single bonds, particularly the bond connecting the phenyl ring to the rest of the molecule, leading to distinct and often stable conformations. The study of these conformational preferences is crucial for understanding the molecule's reactivity, crystal packing, and biological interactions. Techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling are instrumental in elucidating these structural nuances.

Detailed research has shown that the substitution pattern on the phenyl ring and the nature of the attached functional groups dictate the preferred spatial arrangement of the atoms. For instance, the presence of the bulky 2,6-dimethylphenyl substituent often results in non-planar structures and can lead to the existence of conformational isomers or atropisomers.

Restricted Rotation and Propeller-like Conformations

In derivatives where the central carbon is attached to two bulky aromatic groups, such as dimesityl derivatives of ethanol (B145695), the steric hindrance is particularly pronounced. These molecules often adopt a propeller-like conformation to minimize steric strain. acs.org Dynamic NMR studies on such compounds have revealed that they exist as stereolabile enantiomers (M and P forms) at low temperatures due to the restricted rotation about the aryl-carbon bonds. acs.org The energy barriers for the enantiomerization process, which corresponds to the correlated rotation of the aryl groups, can be determined through computer analysis of the NMR line shapes. acs.org

For example, below -100 °C, the NMR spectra of dimesityl derivatives of ethanol and various ethers indicate the presence of these stable, propeller-like enantiomeric conformations. acs.org Single-crystal X-ray diffraction has confirmed the existence of these two-bladed propeller structures in the solid state. acs.org Theoretical calculations using molecular mechanics also predict asymmetric, propeller-like structures for these types of compounds. acs.org

Table 1: Experimental Free Energy of Activation (ΔG‡) for Enantiomerization of Dimesityl Ethanol Derivatives

Compound Derivative ΔG‡ (exp.) (kcal/mol)
1 Dimesitylethanol 8.3
2 1,1-Dimesitylethyl Methyl Ether 8.2
3 1,1-Dimesitylethyl Ethyl Ether 8.0

Data sourced from dynamic NMR studies. acs.org

Conformations in Acetamide and Other Derivatives

In N-arylacetamide derivatives containing the 2,6-dimethylphenyl moiety, intramolecular hydrogen bonding plays a critical role in defining the conformation. For instance, the crystal structure of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide reveals a distinct cup-shaped conformation. iucr.orgnih.gov This shape is primarily stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov The possibility of a C=O⋯π interaction further reinforces this observed conformation. nih.gov

X-ray crystallographic analysis provides precise data on the spatial arrangement, including key dihedral angles that define the molecular shape. In the case of 2-azido-N-(2,6-dimethylphenyl)acetamide, the asymmetric unit of the crystal consists of two independent molecules that differ in the rotational orientation of the 2-azidoacetamido group, highlighting the existence of multiple stable conformers. iucr.org

Table 2: Selected Torsion and Dihedral Angles in this compound Derivatives

Compound Key Torsion/Dihedral Angle Angle (°) Reference
N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide Dihedral angle between the C1/C6/C7/C8/N1 ring and the C12/C13/N2/O4 unit 82.83 (5) iucr.org
N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide Dihedral angle between the C12/C13/N2/O4 unit and the C14–C19 ring 72.24 (4) iucr.org
2-Azido-N-(2,6-dimethylphenyl)acetamide (Molecule 1) O1—C9—N1—C1 -6.3 (9) iucr.org
2-Azido-N-(2,6-dimethylphenyl)acetamide (Molecule 1) C9—C10—N2—N3 -86.3 (7) iucr.org
2-Azido-N-(2,6-dimethylphenyl)acetamide (Molecule 2) O2—C19—N5—C11 6.8 (8) iucr.org
2-Azido-N-(2,6-dimethylphenyl)acetamide (Molecule 2) C19—C20—N6—N7 86.6 (7) iucr.org

Influence of Substituents on Conformational Stability

The conformational landscape of these derivatives is highly sensitive to the nature and position of other substituents. In 3-(2,6-Dimethylphenyl)benzyl alcohol, the bulky 2,6-dimethylphenyl group introduces significant steric constraints that dictate the preferred conformation around the Cortho-Cipso-Cα-O dihedral angle. While unsubstituted benzyl (B1604629) alcohol can exhibit multiple conformations, derivatives with substituents at the 3-position often adopt a single stable ground-state conformation where the hydroxymethyl group is oriented perpendicularly to the benzene (B151609) ring plane. The additional steric hindrance from the 2,6-dimethyl substitution pattern further constrains the relative orientation of the two aromatic rings.

Similarly, in N-(2,6-dimethylphenyl)thiourea derivatives, conformational studies indicate substantial structural flexibility, particularly concerning the orientation of the aromatic substituent relative to the central thiourea (B124793) core. smolecule.com The rotation barrier around the carbon-nitrogen bond connecting the aromatic ring to the thiourea nitrogen is typically in the range of 13 to 14 kcal/mol, reflecting a partial double-bond character. smolecule.com

The stereochemical configuration is also a critical aspect of conformational analysis. In chiral derivatives like (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide, the S-enantiomer is the therapeutically preferred stereoisomer. The absolute configuration and crystal packing of such molecules are definitively determined using X-ray crystallography.

Structure Activity Relationship Sar Studies of 1 2,6 Dimethylphenyl Ethanol Analogues

The Critical Role of the 2,6-Dimethylphenyl Moiety in Biological Activity

The 2,6-dimethylphenyl group is a recurring motif in a variety of biologically active compounds and is often crucial for their pharmacological effects. Research into N-(2,6-dimethylphenyl)-substituted semicarbazones, for instance, has demonstrated the importance of this moiety for anticonvulsant activity. acs.org Similarly, in studies on inhibitors of anthrax toxin cellular entry, the 2,6-dimethylphenyl moiety was found to be critical for the inhibition of membrane trafficking. nih.gov

SAR studies have consistently shown that alterations to this group can lead to a significant loss of activity. For example, replacing the 2,6-dimethylphenyl group with an unsubstituted phenyl or other substituted phenyl rings often results in diminished or abolished biological effects. nih.gov In one study, compounds lacking the 2,6-dimethylphenyl motif were not protective, and a 2,6-diethylphenyl analogue showed significantly reduced bioactivity. nih.gov This suggests that the steric hindrance and electronic effects conferred by the two methyl groups at the ortho positions are essential for the molecule's interaction with its biological target. The removal of just one methyl group has also been shown to render the compounds inactive, highlighting the necessity of the bis-substituted phenyl ring for activity. nih.gov

The lipophilicity and the specific conformational constraints imposed by the 2,6-dimethyl substitution are thought to be key factors. This substitution pattern can force the phenyl ring to adopt a specific orientation relative to the rest of the molecule, which may be optimal for binding to a receptor or enzyme active site. core.ac.uk The thiourea (B124793) derivative, 1-(2,6-Dimethylphenyl)thiourea, also highlights the importance of this structural feature in modulating enzyme activities and interacting with receptors. smolecule.com

Stereochemical Influence on Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, and analogues of 1-(2,6-dimethylphenyl)ethanol are no exception. The presence of a chiral center, often at the carbon atom bearing the hydroxyl group and the phenyl ring, means that these compounds can exist as enantiomers, which may exhibit different pharmacological and toxicological profiles.

For instance, in the pipecoloxylidide series of local anesthetics, which includes compounds with the N-(2,6-dimethylphenyl) moiety, the S-enantiomer is the therapeutically preferred stereoisomer. This stereoselectivity is a common theme in drug action, where one enantiomer fits more effectively into a chiral receptor or active site, leading to a more potent biological response.

The synthesis of single enantiomers of related arylethanols has been a focus of research to evaluate the biological activity of each stereoisomer independently. Chemoenzymatic methods, using alcohol dehydrogenases, have been successfully employed to produce enantiomerically pure (R)- and (S)-arylethanols. researchgate.net Studies on the enantiomers of antifungal agents like miconazole (B906) and econazole, which share structural similarities, have revealed significant differences in their activity against various microorganisms. researchgate.net For example, (R)-miconazole was found to be responsible for most of the activity of the racemic mixture, whereas for econazole, both enantiomers contributed to its biological effects, with each showing higher activity against different microbial strains. researchgate.net This underscores the importance of chirality in determining not only the potency but also the spectrum of activity.

SAR Studies on Substituted Arylethanols and Related Compounds

Extensive SAR studies have been conducted on arylethanol derivatives and related structures to optimize their biological activity. These studies typically involve systematic modifications of different parts of the molecule, including the aryl ring, the ethanol (B145695) side chain, and other functional groups.

In the case of semicarbazone analogues with the N-(2,6-dimethylphenyl) group, modifications to the N1-phenyl ring have been shown to be well-tolerated. nih.gov For example, the introduction of a 2-fluoro-4-bromophenyl group at the N1-position led to a compound with significantly increased potency in inhibiting membrane trafficking. nih.gov However, modifications to the semicarbazone core itself, such as methylation, can lead to a reduction in potency. nih.gov

The following table summarizes the SAR findings for a series of semicarbazone analogues of EGA (N1-(4-bromobenzylidene)-N4-(2,6-dimethylphenyl)semicarbazone), which inhibits the entry of multiple viruses and bacterial toxins into mammalian cells. nih.gov

CompoundModification from EGA (Compound 1)IC50 (µM)
9a Lacks 2,6-dimethylphenyl moietyNot Protective
10 Lacks 2,6-dimethylphenyl moietyNot Protective
11(4) Lacks 2,6-dimethylphenyl moietyNot Protective
9c 2,6-diethylphenyl moiety instead of 2,6-dimethylphenyl>12.5
15 1-(4-bromophenyl)ethylidene instead of 4-bromobenzylidene2.5
2 N1-(2-fluoro-4-bromophenyl) analogue0.4

Table 1: SAR of EGA Analogues. Data sourced from nih.gov.

In another class of compounds, substituted sulfamoyl benzamidothiazoles, the 2,5-dimethylphenyl substituent was found to be important for NF-κB activation. nih.gov Removal of either methyl group resulted in inactive compounds. nih.gov

Furthermore, in a series of 3-carboxamido-7-substituted coumarins, the presence of an N-(2,6-dimethylphenyl)carboxamide group at position 3 was investigated for its effect on the inhibition of human monoamine oxidase A and B (hMAO-A and hMAO-B). acs.org These studies contribute to a broader understanding of how the 2,6-dimethylphenyl motif can be incorporated into different molecular scaffolds to achieve desired biological activities.

Development of Pharmacophore Models and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.com For analogues of this compound, pharmacophore models have been instrumental in guiding the design of new, more potent compounds.

A notable example is the development of a three-dimensional, four-point pharmacophore model for anticonvulsants based on N-(2,6-dimethylphenyl)-substituted semicarbazones. acs.org This model was developed by comparing the structures of known anticonvulsants and identifying common chemical features. The model was then used to design new semicarbazone derivatives that matched the pharmacophore, leading to the discovery of compounds with significant anticonvulsant activity in preclinical models. acs.org The designed compounds were found to be hybrids of aryl semicarbazones and ameltolide (B1667027), another anticonvulsant. acs.org

Ligand design principles for this class of compounds often focus on maintaining the key interactions of the 2,6-dimethylphenyl group while exploring modifications in other parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profiles. acs.org The design of fused triazolo-thiadiazoles as inhibitors of TNF-alpha has also utilized pharmacophore hybridization, incorporating the N-(2,6-dimethylphenyl) moiety. nih.gov

The development of pharmacophore models can also aid in predicting potential off-target effects and ADME-Tox properties early in the drug discovery process. dovepress.com By understanding the key structural requirements for a desired biological activity, chemists can design molecules with a higher probability of success.

Correlation of Molecular Structure with Biological Potency and Selectivity

A central goal of SAR studies is to establish a clear correlation between a molecule's structure and its biological potency and selectivity. For analogues of this compound, this has been achieved through the systematic synthesis and biological evaluation of a wide range of derivatives.

In the case of the semicarbazone inhibitors of anthrax toxin entry, a clear correlation was observed between the presence of the 2,6-dimethylphenyl group and high potency. nih.gov As shown in the table in section 6.3, even minor changes to this group, such as replacing the methyl groups with ethyl groups, led to a significant drop in activity. nih.gov Conversely, modifications to the N1-benzylidene ring were better tolerated and could be used to fine-tune the potency. nih.gov

For a series of oxadiazole analogues designed as cytotoxic agents, the substitution on the 5-aryl ring was found to influence both potency and the spectrum of activity against different cancer cell lines. researchgate.net The N-(2,6-dimethylphenyl) group was a constant feature in one series of these compounds. researchgate.net

The following table presents data on the cytotoxic activity of some N-(2,6-dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amine derivatives. researchgate.net

Compound5-Aryl SubstituentCancer Cell LineGrowth Inhibition (%)
4b 4-chlorophenylHT29 (Colon)80.99
4b 4-chlorophenylLOX IMVI (Melanoma)75.05
4b 4-chlorophenylRPMI-8226 (Leukemia)63.25
4b 4-chlorophenylM14 (Melanoma)62.19

Table 2: Cytotoxicity of Oxadiazole Analogues. Data sourced from researchgate.net.

Selectivity is another critical aspect that can be modulated through structural modifications. For the 3-carboxamido-7-substituted coumarins, substitutions at the 7-position of the coumarin (B35378) ring, in combination with the N-(2,6-dimethylphenyl)carboxamide at position 3, were found to influence the selectivity for hMAO-B over hMAO-A. acs.org This allows for the design of inhibitors that target a specific enzyme isoform, which can reduce the risk of off-target side effects. Molecular docking studies are often used in conjunction with experimental data to rationalize the observed potency and selectivity and to guide further optimization efforts. acs.orgresearchgate.netekb.eg

Biological Activities and Potential Applications of 1 2,6 Dimethylphenyl Ethanol Analogues

Antimicrobial Properties of Dimethylphenyl Derivatives

Analogues incorporating the 2,6-dimethylphenyl moiety have demonstrated notable antimicrobial activity. For instance, diarylurea derivatives bearing a 2,6-xylyl group have been investigated as potential replacements for triclocarban, a common antimicrobial agent. nih.gov Some of these analogues exhibited potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) lower than that of triclocarban. nih.gov Specifically, certain benzothiazole-containing diarylureas with a 2,6-dimethylphenyl substituent showed enhanced efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov

Furthermore, the synthesis of tetrazole derivatives containing a 2,6-dimethylphenyl group has yielded compounds with antimicrobial properties. ipinnovative.com Chalcones derived from 1-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]ethanone were used to produce pyrimidine-2-ol and pyrimidine-2-thiol (B7767146) derivatives. ipinnovative.com Several of these compounds displayed moderate to good activity against S. aureus and E. coli. ipinnovative.com N-substituted maleimides, including N-(2,6-dimethylphenyl)maleimide, have also shown relatively strong antifungal effects. tandfonline.com The 2,6-dimethylphenyl substituent is also a feature in guanidine (B92328) derivatives that exhibit antimicrobial properties.

Anticonvulsant Activity and Associated Mechanisms (e.g., GABA Modulation)

The 2,6-dimethylphenyl group is a recognized pharmacophore in the design of anticonvulsant agents. researchgate.net A number of analogues have been synthesized and evaluated for their potential to manage seizures. One approach has involved creating hybrid molecules that combine the structural features of known anticonvulsants with the 2,6-dimethylphenyl moiety.

For example, a series of N-(2,6-dimethylphenyl)-substituted semicarbazones were designed as hybrids of aryl semicarbazones and ameltolide (B1667027). acs.org One compound from this series, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone, emerged as a potent anticonvulsant in multiple seizure models. acs.org Its mechanism of action was linked to an increase in γ-aminobutyric acid (GABA) levels through the inhibition of the GABA transaminase enzyme. acs.org

Another study focused on pharmacophoric hybrids of ameltolide and GABA amides. nih.gov The resulting compounds, such as 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide, showed promising activity in seizure models that suggest GABA-mediated effects. nih.gov The presence of the 2,6-dimethylphenyl group is also a characteristic of newer anticonvulsant agents, including 2,6-dimethylanilides. researchgate.netsemanticscholar.org

It is noteworthy that ethanol (B145695) itself can modulate GABAergic synaptic transmission. Specifically, ethanol enhances the activity of postsynaptic GABA-A receptors, which mediate fast synaptic inhibition. However, this potentiation can be limited by a feedback mechanism involving presynaptic GABA-B receptors.

Enzyme Inhibition and Modulation of Biochemical Pathways

Derivatives containing the 2,6-dimethylphenyl group have been identified as potent inhibitors of various enzymes, highlighting their potential in modulating key biochemical pathways.

One significant area of research is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Thioquinoline derivatives carrying a 2,6-dimethylphenyl group have been shown to be potent, competitive inhibitors of α-glucosidase, with inhibitory concentrations significantly lower than the standard drug, acarbose (B1664774). nih.gov Similarly, certain azinane-triazole derivatives with a 2-ethyl-6-methyl phenyl group have demonstrated excellent α-glucosidase inhibitory activity. nih.gov

In the context of Alzheimer's disease, these azinane-triazole derivatives have also been found to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of this condition. nih.govacs.org

Furthermore, N-(2,6-dimethylphenyl)-substituted compounds have been investigated for their ability to inhibit other enzymes. For instance, N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been explored for its potential to modulate enzymes in inflammatory pathways. Additionally, pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones with a 6-(2,6-dimethylphenyl) substituent have been identified as potent inhibitors of Lck kinase, a target for T-cell mediated autoimmune and inflammatory disorders. acs.org

The table below summarizes the enzyme inhibitory activities of some 1-(2,6-Dimethylphenyl)ethanol analogues.

Compound ClassEnzyme TargetPotency
Thioquinoline derivativesα-glucosidaseIC50 = 14.0 ± 0.6–373.85 ± 0.8 μM
Azinane-triazole derivativesα-glucosidaseMore potent than acarbose (IC50 = 375.82 ± 1.76 μM)
Azinane-triazole derivativesAcetylcholinesterase (AChE)IC50 as low as 0.73 ± 0.54 μM
Azinane-triazole derivativesButyrylcholinesterase (BChE)IC50 as low as 0.017 ± 0.53 μM
Pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-onesLck kinasePotent inhibition

Antitumor and Anticancer Potential

The 2,6-dimethylphenyl moiety is also present in compounds explored for their antitumor and anticancer activities. For example, 1-(2,6-Dichlorophenyl)ethanone, a structurally related compound, is used in the synthesis of antitumor agents where the electron-withdrawing groups are thought to enhance bioactivity.

Derivatives of pyrimidine (B1678525) containing a 2,6-dimethylphenyl group have been investigated for their potential as anticancer agents. ipinnovative.com Specifically, pyrimidine-based heterocycles are known to exhibit anticancer properties. ipinnovative.com In a docking study, N-(2,6-Dimethylphenyl)-2-(2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-oxy)acetamide was designed and investigated for its potential inhibitory activity on cyclin-dependent kinases, which are involved in tumor cell proliferation. lew.ro

Pharmacological Applications and Local Anesthetic Analogues

The 2,6-dimethylphenyl group is a cornerstone in the structure of many local anesthetics. Lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic drug, is a monocarboxylic acid amide of 2,6-dimethylaniline (B139824). nih.gov Its mechanism of action involves blocking voltage-gated sodium channels, thereby preventing the transmission of pain signals. nih.gov

Mexiletine, another local anesthetic analogue with a 2,6-dimethylphenoxy group, also acts by blocking voltage-gated sodium channels. frontiersin.orgfrontiersin.org The development of multibinding compounds, where multiple ligands capable of binding to voltage-gated sodium channels are covalently linked, represents a novel approach to producing local anesthesia of longer duration. google.com Adjuvants are often used with local anesthetics to prolong their action and reduce the required dose. nih.gov

Impact on Cellular Processes and Targets (e.g., Vesicular Trafficking, Mitochondrial Function)

Ethanol and its metabolites can have significant effects on various cellular processes. Chronic alcohol consumption can lead to alterations in mitochondrial structure and function, resulting in decreased respiratory rates, lower ATP levels, and increased production of reactive oxygen species (ROS). nih.gov The metabolism of ethanol to acetaldehyde, a toxic metabolite, can damage cellular components and interfere with DNA replication. nih.gov

Ethanol also affects cell membranes, interacting with both phospholipids (B1166683) and proteins, which can alter cell structure and function. nih.gov Furthermore, alcohol consumption can impact stem and progenitor cells, potentially impairing organ development and tissue repair. nih.gov

Applications in Agrochemical and Related Industrial Research

Derivatives of this compound have found applications in the agrochemical industry. 1-(2,6-Dimethylphenyl)ethanone (B1346570) serves as an intermediate in the synthesis of agrochemicals. Specifically, 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone is a key intermediate in the production of certain agrochemicals.

Furthermore, compounds containing the 2,6-dimethylphenyl group, such as methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate, are mentioned in the context of adjuvants for agrochemical applications. google.comgoogle.com 1-(2,6-Dimethylphenyl)thiourea has also been noted for its potential use as a pesticide or herbicide due to its ability to inhibit certain biological processes in pests. smolecule.com

Catalytic Applications of 2,6 Dimethylphenyl Containing Ligands

Design and Synthesis of 2,6-Dimethylphenyl-Based Ligands for Catalysis

The rational design of ligands containing the 2,6-dimethylphenyl group aims to leverage its steric bulk to create a specific coordination pocket around a metal catalyst. This steric shielding can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can direct the stereochemical outcome of a reaction. Ligands incorporating this group are diverse and include phosphines, N-heterocyclic carbenes (NHCs), iminophosphines, and oxamates.

The synthesis of these ligands often involves standard organic transformations. For instance, phosphine (B1218219) ligands bearing the 2,6-dimethylphenyl substituent can be prepared through the reaction of a halogenophosphine with an organometallic reagent like a Grignard or organolithium reagent derived from 2,6-dimethylbromobenzene. rsc.org A variety of synthetic routes are available, allowing for the creation of both monodentate and bidentate phosphine ligands. For example, 1,2-bis[di(2,6-dimethylphenyl)phosphino]ethane, a bidentate phosphine ligand, has been synthesized via an organolithium-halogenophosphine route. rsc.org

Similarly, iminophosphine ligands can be synthesized, and their chromium complexes have been prepared and characterized. acs.org The modular nature of these syntheses allows for systematic variation of the electronic and steric properties of the ligand by modifying substituents on both the nitrogen and phosphorus atoms. acs.orgnih.gov Other examples include the synthesis of N-(2,6-dimethylphenyl)oxamate ligands, which have been used to create lanthanide complexes. researchgate.net The proligand, ethyl (2,6-dimethylphenylcarbamoyl)formate, is first synthesized and then converted to the final ligand. researchgate.net The compound 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid is another example of a ligand used in copper-catalyzed coupling reactions. researchgate.net

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Methoxycarbonylation)

Ligands containing the 2,6-dimethylphenyl group have found widespread application in various catalytic transformations, including olefin metathesis, polymerization, and carbonylation reactions.

In the realm of homogeneous catalysis , palladium complexes featuring 2,6-dimethylphenyl-containing ligands have been effectively used as catalysts for the methoxycarbonylation of alkenes. ukzn.ac.zaresearchgate.net For instance, palladium(II) complexes with ligands such as (E)-N'-(2,6-dimethylphenyl)-N-(6-methylpyridin-2-yl)benzimidamide have been shown to be active catalysts for this reaction. ukzn.ac.zaresearchgate.net These catalytic systems can achieve high yields and regioselectivity, favoring the formation of linear esters from aliphatic alkenes. ukzn.ac.za The structure of the ligand plays a critical role in controlling the catalytic activity and the product distribution. ukzn.ac.zaresearchgate.net

Chromium catalysts supported by iminophosphine ligands with N-2,6-dimethylphenyl groups are highly active for ethylene (B1197577) trimerization and tetramerization. acs.orgnih.gov The steric properties of the N-aryl group significantly influence the selectivity of the reaction, with bulkier groups generally favoring the formation of 1-hexene. nih.gov

Furthermore, copper complexes with mixed ligands, including those derived from 2,6-dimethylaniline (B139824), have been utilized in the oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene ether), a high-performance thermoplastic. acs.org

In heterogeneous catalysis , the immobilization of these catalysts onto solid supports is a key strategy for improving their recyclability and practical utility. For example, palladium complexes can be supported on silica (B1680970), and these immobilized catalysts have been used in methoxycarbonylation and hydrogenation reactions. ukzn.ac.za

Catalyst Performance, Selectivity, and Recyclability Studies

The performance of catalysts bearing 2,6-dimethylphenyl-containing ligands is a subject of intensive research, with a focus on activity, selectivity, and the ability to recycle the catalyst.

Performance and Selectivity:

The steric bulk of the 2,6-dimethylphenyl group is a determining factor in catalyst performance. In chromium-catalyzed ethylene oligomerization, a complex with an N-aryl group of 2-ethyl-6-methylphenyl demonstrated high catalytic activity and selectivity for 1-hexene. nih.gov However, increasing the steric bulk further to a 2,6-diethylphenyl group led to a decrease in performance, likely due to the hindrance of ethylene coordination. nih.gov In palladium-catalyzed methoxycarbonylation, the ligand structure influences not only the activity but also the regioselectivity, with some systems showing a strong preference for either linear or branched ester products depending on the substrate. ukzn.ac.zaresearchgate.netresearchgate.net

Below is a table summarizing the performance of a chromium catalyst with different N-aryl substituted iminophosphine ligands in ethylene oligomerization.

PrecatalystN-Aryl GroupActivity ( kg/g Cr/h)1-Hexene Selectivity (%)1-Octene Selectivity (%)
5 2-ethyl-6-methylphenyl30792.6-
6 2,6-diethylphenylLower than 307--

Table showing the effect of N-aryl substituent on catalyst performance. Data sourced from nih.gov.

Recyclability:

Catalyst recyclability is a critical factor for industrial applications. Homogeneous catalysts can often be difficult to separate from the reaction products, leading to catalyst loss and product contamination. Strategies to overcome this include the use of ionic liquids or immobilization on solid supports. Cationic ruthenium catalysts with bulky phosphine ligands have been shown to be recyclable when immobilized in an ionic liquid phase. nih.gov Similarly, phosphine-based hyper-cross-linked polymers supporting a gold(I) complex have been developed as efficient and recyclable heterogeneous catalysts. bohrium.com In some cases, catalyst recycling has been demonstrated for multiple runs without a significant loss of activity or selectivity. rsc.orgrsc.orgnih.gov For example, a Merrifield resin-supported phosphine-phosphite ligand was reused up to 7 times with no loss of activity and consistent selectivity. rsc.org However, catalyst deactivation can occur through processes like ligand oxidation. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(2,6-dimethylphenyl)ethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons on the phenyl ring typically appear as a multiplet in the region of δ 6.8–7.2 ppm. The two methyl groups attached to the benzene (B151609) ring are sterically hindered and often show a singlet at approximately δ 2.1–2.6 ppm. The proton of the hydroxyl group (-OH) will appear as a singlet, and its chemical shift can vary depending on the solvent and concentration. The methine proton (-CH) adjacent to the hydroxyl group and the methyl protons of the ethyl group also give rise to distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The chemical shifts of the aromatic carbons, the methyl carbons on the ring, the carbinol carbon (-CHOH), and the terminal methyl carbon of the ethyl group are all diagnostic. For instance, in related structures, the methyl carbons of the dimethylphenyl group have been observed at specific chemical shifts, aiding in the confirmation of the substitution pattern. rsc.org

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. These advanced techniques are crucial for confirming the precise structure of this compound and resolving any ambiguities that may arise from one-dimensional spectra.

Proton Type Typical ¹H Chemical Shift (ppm) Carbon Type Typical ¹³C Chemical Shift (ppm)
Aromatic (Ar-H)6.8 - 7.2 (multiplet)Aromatic (Ar-C)120 - 140
Ring Methyl (Ar-CH₃)2.1 - 2.6 (singlet)Ring Methyl (Ar-CH₃)~18
Methine (CH-OH)VariableCarbinol (CH-OH)~70
Hydroxyl (OH)Variable
Ethyl Methyl (CH-CH₃)VariableEthyl Methyl (CH-CH₃)Variable

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 2850-3100 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-O stretching of the secondary alcohol typically appears in the 1000-1200 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), reveals absorption bands characteristic of the substituted benzene ring. rsc.org The electronic transitions within the aromatic chromophore give rise to these absorptions. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the substitution pattern on the benzene ring. researchgate.net

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aromatic/Aliphatic)2850 - 3100
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Secondary Alcohol)1000 - 1200

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (150.22 g/mol ). fda.govnist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage, which would involve the breaking of the bond between the carbinol carbon and the phenyl ring or the methyl group. The resulting fragment ions help to confirm the connectivity of the molecule. For instance, a prominent peak at m/z 135 would correspond to the loss of the methyl group from the ethyl side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing an unambiguous confirmation of the molecular formula of this compound as C₁₀H₁₄O.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for assessing its purity and for separating its enantiomers.

Purity Assessment: Reversed-phase HPLC is commonly employed to determine the purity of this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated from any impurities based on differences in their polarity and hydrophobicity. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Separations: Since this compound contains a stereogenic center at the carbinol carbon, it exists as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for this separation. asianpubs.org The choice of the CSP and the mobile phase composition, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like ethanol, are critical for achieving good resolution between the enantiomers. nih.govresearchgate.net The mechanism of separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. asianpubs.org

HPLC Method Stationary Phase Mobile Phase Example Application
Reversed-PhaseC18Acetonitrile/WaterPurity Assessment
ChiralAmylose or Cellulose-based CSPn-Hexane/EthanolEnantiomeric Separation

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent technique for the analysis of volatile compounds like this compound.

GC is particularly useful for monitoring the progress of reactions that synthesize this compound and for detecting volatile impurities. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information, allowing for the definitive identification of the compound and any volatile byproducts. nih.govmdpi.com

Elemental Microanalysis and Thermal Analysis Techniques

Elemental Microanalysis: This technique provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₄O) to confirm the elemental composition and purity of the sample. impactfactor.orgresearchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting point, boiling point, and other phase transitions. uobaghdad.edu.iq

Computational Chemistry and Molecular Modeling of 1 2,6 Dimethylphenyl Ethanol Systems

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions over time. nih.gov This technique uses classical mechanics to simulate the movement of atoms and molecules, providing insights into conformational changes, protein-ligand interactions, and other dynamic processes. nih.govmdpi.com

For 1-(2,6-Dimethylphenyl)ethanol, MD simulations can be employed to explore its conformational landscape. The rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the ethanol (B145695) moiety, can lead to various conformers. The steric hindrance from the two methyl groups on the phenyl ring will significantly restrict the rotational freedom, favoring certain conformations over others.

Key applications of MD simulations for this compound include:

Conformational Sampling: MD simulations can systematically explore the potential energy surface of the molecule to identify stable and low-energy conformations. This is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Solvent Effects: The behavior of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions and how they affect the molecule's conformation and dynamics. mdpi.com For instance, simulations in different solvents, such as water and ethanol mixtures, can reveal how the solvent environment impacts the molecule's structure. plos.org

Interaction with Surfaces: MD simulations can also be used to study the interaction of this compound with surfaces, such as a platinum surface, which is relevant in catalysis. scirp.org These simulations can provide information on adsorption geometries, binding energies, and diffusion behavior on the surface. scirp.org

The choice of force field is a critical aspect of MD simulations, as it defines the potential energy function used to calculate the forces between atoms. nih.gov For organic molecules like this compound, force fields such as AMBER, CHARMM, or GROMOS are commonly used. mdpi.com

Quantum Chemical Methods in Reaction Pathway Prediction

For this compound, quantum chemical methods can be applied to predict its behavior in various chemical transformations. For example, in an oxidation reaction, these methods can help determine which C-H bond is most susceptible to abstraction or which reaction pathway is energetically more favorable.

Key aspects of reaction pathway prediction using quantum chemical methods include:

Transition State Searching: Locating the transition state structure is a central part of reaction pathway analysis. The transition state represents the highest energy point along the reaction coordinate and is crucial for calculating the activation energy of the reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the found transition state connects the desired species. nih.gov

Thermodynamic and Kinetic Analysis: Quantum chemical calculations can provide accurate estimations of reaction energies, enthalpies, and Gibbs free energies for all species involved in the reaction. nrel.gov This information allows for the determination of the reaction's thermodynamics (whether it is favored at equilibrium) and kinetics (how fast it proceeds).

The combination of different quantum chemical methods, such as DFT and higher-level ab initio methods, can provide a comprehensive and accurate picture of the reaction pathways. nrel.gov

In Silico Screening and Virtual Ligand Design for Biological Targets

In silico screening and virtual ligand design are computational techniques that have revolutionized the drug discovery process. frontiersin.orgnih.gov These methods allow for the rapid screening of large libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates. nih.gov

While there is no specific information in the provided search results about the in silico screening of this compound itself, the principles of these methods can be applied to this compound and its derivatives. If this compound were to be investigated for its biological activity, the following steps would be involved:

Target Identification: The first step is to identify a biological target that is relevant to a particular disease.

Molecular Docking: Molecular docking is a key technique used in virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with the active site of a target protein. lew.ro

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can be used to search for other compounds that fit the pharmacophore and are therefore likely to be active.

ADMET Prediction: In silico methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.net This helps in the early identification of compounds with poor pharmacokinetic profiles.

The use of in silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for experimental testing. frontiersin.orgnih.gov

Q & A

Q. What emerging applications could leverage the unique properties of this compound?

  • Opportunities :
  • Pharmaceuticals : As a chiral building block for β-blockers or antiviral agents.
  • Materials Science : Functionalizing polymers for enhanced thermal stability via phenolic -OH groups .
  • Challenges : Scaling biocatalytic synthesis and mitigating enantiomer cross-reactivity in asymmetric catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.